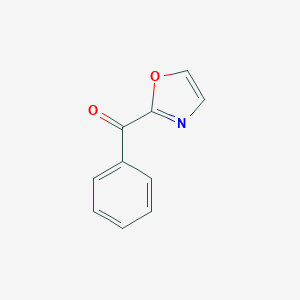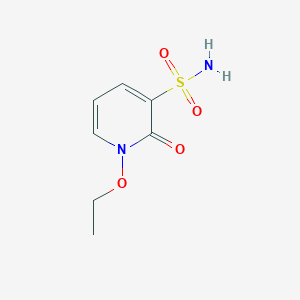
1-(4-Bromobencil)piperidina
Descripción general
Descripción
1-(4-Bromobenzyl)piperidine is an organic compound belonging to the class of piperidines. It is an important synthetic intermediate used in the synthesis of a wide variety of pharmaceuticals and other substances. It is an important building block in the synthesis of many compounds, including drugs, pesticides, and flavors and fragrances. 1-(4-Bromobenzyl)piperidine has a wide range of applications in both research and industry.
Aplicaciones Científicas De Investigación
Farmacología
1-(4-Bromobencil)piperidina: se ha identificado como un compuesto valioso en farmacología, particularmente en el desarrollo de agentes anticancerígenos. Se sabe que actúa como un posible agente clínico contra varios cánceres, como el de mama, próstata, colon, pulmón y ovario, cuando se administra solo o en combinación con fármacos novedosos . La capacidad del compuesto para regular las vías de señalización cruciales esenciales para el establecimiento de cánceres lo convierte en un enfoque importante de la investigación actual sobre el cáncer.
Síntesis orgánica
En la síntesis orgánica, This compound sirve como un intermedio clave para la construcción de moléculas complejas. Está involucrado en reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina, que son cruciales en la industria farmacéutica . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es un área vital de investigación en la química orgánica moderna.
Ciencia de materiales
El papel del compuesto en la ciencia de materiales aún está surgiendo, con posibles aplicaciones en la síntesis de nuevos materiales. Si bien las aplicaciones específicas en la ciencia de materiales no están ampliamente documentadas, las propiedades químicas del compuesto sugieren que podría utilizarse en el desarrollo de materiales novedosos con características únicas .
Química analítica
This compound: se utiliza en química analítica para la síntesis de reactivos y estándares utilizados en diversas técnicas analíticas. Su forma sólida y estabilidad en diferentes condiciones lo hacen adecuado para su uso en cromatografía líquida de alta resolución (HPLC), espectrometría de masas de cromatografía líquida (LC-MS) y otros métodos analíticos .
Bioquímica
En bioquímica, los derivados de This compound han mostrado una alta selectividad para cepas resistentes de Plasmodium falciparum, el parásito responsable de la malaria. Esto lo convierte en un compuesto de interés en la búsqueda de nuevas moléculas antimaláricas, especialmente ante la creciente resistencia a los medicamentos .
Ciencia ambiental
Si bien las aplicaciones directas de This compound en la ciencia ambiental no están bien documentadas, su posible impacto en la salud y seguridad ambientales es objeto de investigación. Los efectos del compuesto en los sistemas biológicos y su destino ambiental son áreas que requieren mayor investigación para garantizar prácticas seguras de manipulación y eliminación .
Química medicinal
El núcleo de piperidina, al que pertenece This compound, es una piedra angular fundamental en la producción de fármacos. Los derivados de piperidina se utilizan en diversas aplicaciones terapéuticas, como agentes antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer, antipsicóticos y anticoagulantes .
Ingeniería química
En ingeniería química, This compound es un valioso bloque de construcción para el diseño y síntesis de procesos químicos complejos. Su papel en el desarrollo de procesos escalables y eficientes para la producción de fármacos es un área de gran interés .
Análisis Bioquímico
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have significant effects on cellular processes
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFFXGIIWWTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586197 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178162-69-1 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 178162-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does EG‐1‐149, which contains 1-(4-bromobenzyl)piperidine, interact with the serotonin transporter and what are the downstream effects?
A1: The research paper demonstrates that EG‐1‐149 acts as a serotonin transporter (SERT) inhibitor. [] Specifically, it inhibits the ability of substrates to bind to SERT and induce the release of preloaded serotonin ([3H]5-HT) from rat brain synaptosomes. While EG‐1‐149 increased the EC50 value for all tested substrates, indicating a competitive interaction, it also decreased the Emax value in several cases. [] This suggests that EG‐1‐149 can also act as a non-competitive inhibitor, rendering some substrates into partial releasers in the presence of the inhibitor. This complex interaction highlights the unique pharmacological profile of EG-1-149 and its potential for nuanced modulation of SERT function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)










![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

